Cas no 433939-27-6 (3-Bromo-5-fluorophenol)

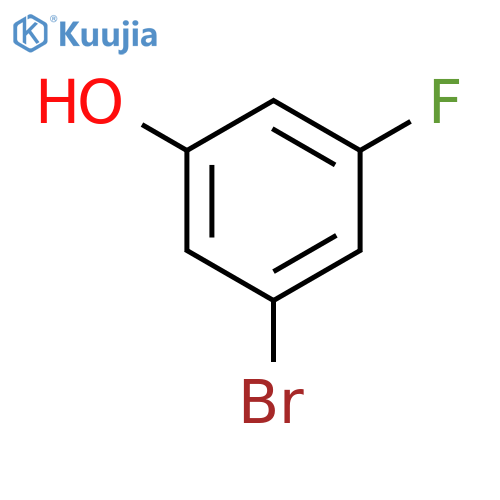

3-Bromo-5-fluorophenol structure

商品名:3-Bromo-5-fluorophenol

3-Bromo-5-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-fluorophenol

- 3-Fluoro-5-bromophenol

- 3-bromo-5-fluoro-phenol

- 5-Bromo-3-fluorophenol

- 5-fluoro-3-hydroxybromobenzene

- CS-W003437

- B3063

- FT-0659912

- AKOS005254559

- AM20050306

- SCHEMBL393819

- JCPJGUPQZDEZQH-UHFFFAOYSA-N

- CL8478

- J-512017

- EN300-109408

- Phenol, 3-bromo-5-fluoro-

- DTXSID60619814

- 433939-27-6

- A1691

- 3-Bromo-5-fluorophenol, 97%

- MFCD07783710

- SY007816

- PS-8363

- AC-3758

-

- MDL: MFCD07783710

- インチ: 1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

- InChIKey: JCPJGUPQZDEZQH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C=C1F)O)Br

計算された属性

- せいみつぶんしりょう: 189.94300

- どういたいしつりょう: 189.943

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.2A^2

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.764

- ゆうかいてん: 40.0 to 44.0 deg-C

- ふってん: 231.1℃ at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.576

- PSA: 20.23000

- LogP: 2.29380

- ようかいせい: 未確定

3-Bromo-5-fluorophenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

- リスク用語:R22; R36/37/38

3-Bromo-5-fluorophenol 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3-Bromo-5-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032655-500g |

3-Bromo-5-fluorophenol |

433939-27-6 | 98% | 500g |

¥3848.00 | 2024-05-13 | |

| Chemenu | CM116874-1000g |

3-Bromo-5-fluorophenol |

433939-27-6 | 95%+ | 1000g |

$1923 | 2022-06-11 | |

| Enamine | EN300-109408-100.0g |

3-bromo-5-fluorophenol |

433939-27-6 | 95% | 100g |

$173.0 | 2023-06-10 | |

| TRC | B692823-5g |

3-Bromo-5-fluorophenol |

433939-27-6 | 5g |

$ 75.00 | 2023-04-18 | ||

| abcr | AB228062-5g |

3-Bromo-5-fluorophenol; . |

433939-27-6 | 5g |

€74.40 | 2024-04-17 | ||

| abcr | AB228062-500g |

3-Bromo-5-fluorophenol; . |

433939-27-6 | 500g |

€728.50 | 2024-04-17 | ||

| Enamine | EN300-109408-0.5g |

3-bromo-5-fluorophenol |

433939-27-6 | 95% | 0.5g |

$21.0 | 2023-10-27 | |

| Fluorochem | 036239-10g |

3-Bromo-5-fluorophenol |

433939-27-6 | 97% | 10g |

£10.00 | 2022-03-01 | |

| TRC | B692823-2.5g |

3-Bromo-5-fluorophenol |

433939-27-6 | 2.5g |

$ 64.00 | 2023-04-18 | ||

| Apollo Scientific | PC2556-25g |

3-Bromo-5-fluorophenol |

433939-27-6 | 97% | 25g |

£65.00 | 2023-09-01 |

3-Bromo-5-fluorophenol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:433939-27-6)

注文番号:SFD831

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

3-Bromo-5-fluorophenol 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

433939-27-6 (3-Bromo-5-fluorophenol) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

atkchemica

(CAS:433939-27-6)3-Bromo-5-fluorophenol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:433939-27-6)3-Bromo-5-fluorophenol

清らかである:99%

はかる:500g

価格 ($):401.0